molecular formula C30H28O12 B1258261 Gambiriin A2

Gambiriin A2

Cat. No. B1258261
M. Wt: 580.5 g/mol
InChI Key: AAOPKIFUFWCDQZ-CXXWFMJBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Gambiriin A2 is a catechin.

Scientific Research Applications

Chemical Structure and Composition

Gambiriin A2, a chalcane-flavan dimer, is one of the polyphenolic constituents isolated from Uncaria gambir, a plant extract used in traditional medicine in Asia. The study by Taniguchi et al. (2007) provides a revised structural characterization of gambiriin A2, highlighting its complex chemical nature and potential therapeutic applications. This research paves the way for understanding the biological activities of gambiriin A2 in various medical and scientific contexts (Taniguchi et al., 2007).

Potential Bioactivity

Gambiriin A2 has been investigated for various biological activities. For instance, a study by Zhou et al. (2022) explored the bioactive properties of gambiriin A2 and related compounds in pine bark extract, finding their potential in dental bioactivity. This discovery expands the understanding of bioactive catechin oligomers and their implications in natural dental health enhancement (Zhou et al., 2022).

Quality Assessment of Gambir

In another study, Taniguchi et al. (2007) conducted a quantitative analysis of polyphenolic constituents in gambir products, including gambiriin A2. This research is crucial for establishing quality control and evaluation methods for gambir and its components, thereby ensuring the standardization and efficacy of products containing gambiriin A2 (Taniguchi et al., 2007).

Antifibrotic Potential

Gambiriin A2 was also studied for its antifibrotic properties in keloid fibroblast cells by Jusman et al. (2022). Their research focused on the inhibitory effects of gambiriin A2 on keloid fibroblast proliferation, indicating its potential use in herbal-based therapies for keloid management (Jusman et al., 2022).

α-Glucosidase Inhibition

Another significant application of gambiriin A2 is in the inhibition of α-glucosidase, a key enzyme in carbohydrate metabolism. Kim et al. (2014) explored this potential, suggesting its utility in managing diseases like diabetes by modulating glucose absorption (Kim et al., 2014).

Cardiovascular Effects

A study by Mok et al. (1992) investigated the cardiovascular responses produced by gambiriin A2, highlighting its potential in managing blood pressure and heart rate. This research offers insights into the therapeutic applications of gambiriin A2 in cardiovascular health (Mok et al., 1992).

properties

Product Name

Gambiriin A2

Molecular Formula

C30H28O12

Molecular Weight

580.5 g/mol

IUPAC Name

(2S,3S)-2-(3,4-dihydroxyphenyl)-8-[(1R,2S)-1-(3,4-dihydroxyphenyl)-2-hydroxy-3-(2,4,6-trihydroxyphenyl)propyl]-3,4-dihydro-2H-chromene-3,5,7-triol

InChI

InChI=1S/C30H28O12/c31-14-7-19(34)15(20(35)8-14)9-24(39)27(12-1-3-17(32)22(37)5-12)28-25(40)11-21(36)16-10-26(41)29(42-30(16)28)13-2-4-18(33)23(38)6-13/h1-8,11,24,26-27,29,31-41H,9-10H2/t24-,26-,27-,29-/m0/s1

InChI Key

AAOPKIFUFWCDQZ-CXXWFMJBSA-N

Isomeric SMILES

C1[C@@H]([C@@H](OC2=C1C(=CC(=C2[C@@H](C3=CC(=C(C=C3)O)O)[C@H](CC4=C(C=C(C=C4O)O)O)O)O)O)C5=CC(=C(C=C5)O)O)O

Canonical SMILES

C1C(C(OC2=C1C(=CC(=C2C(C3=CC(=C(C=C3)O)O)C(CC4=C(C=C(C=C4O)O)O)O)O)O)C5=CC(=C(C=C5)O)O)O

Origin of Product

United States

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